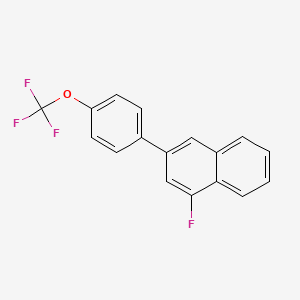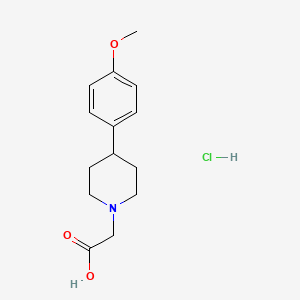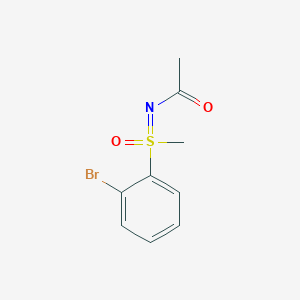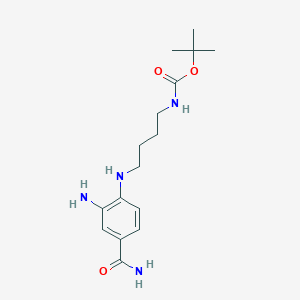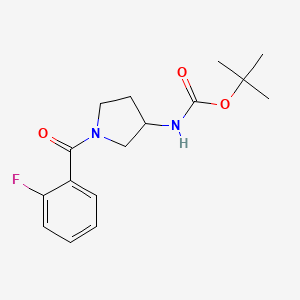![molecular formula C20H25BrN2O4 B14774860 Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)
Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a brominated phenoxy group, and an isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Bromination: The phenoxy group is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated phenoxy group is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole and pyrrolidine moieties could play a crucial role in binding to these targets.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl 3-(2-chloro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
(S)-tert-Butyl 3-(2-fluoro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with molecular targets and its overall chemical behavior.
特性
分子式 |
C20H25BrN2O4 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O4/c1-12-18(13(2)27-22-12)14-6-7-16(21)17(10-14)25-15-8-9-23(11-15)19(24)26-20(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3 |
InChIキー |
OAYDHUFPFWSLKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)OC3CCN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


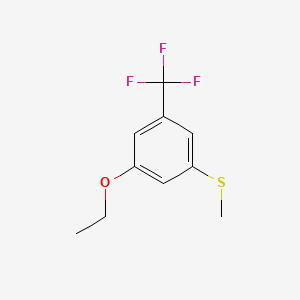
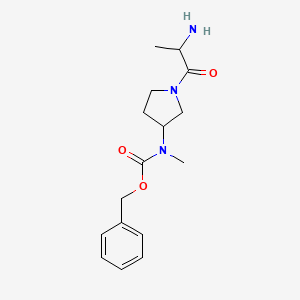
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
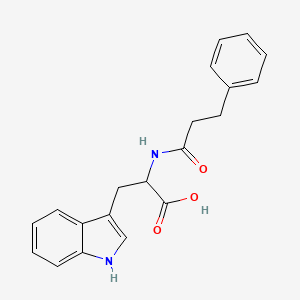
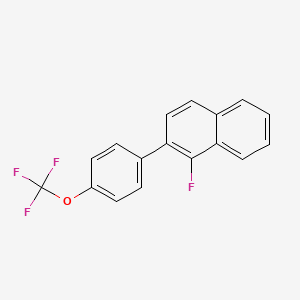
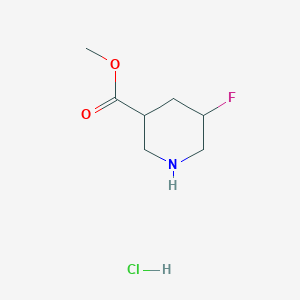
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
